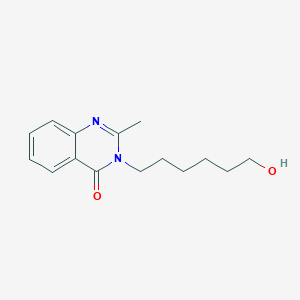

3-(6-Hydroxyhexyl)-2-methylquinazolin-4(3H)-one

Description

Properties

CAS No. |

65452-92-8 |

|---|---|

Molecular Formula |

C15H20N2O2 |

Molecular Weight |

260.33 g/mol |

IUPAC Name |

3-(6-hydroxyhexyl)-2-methylquinazolin-4-one |

InChI |

InChI=1S/C15H20N2O2/c1-12-16-14-9-5-4-8-13(14)15(19)17(12)10-6-2-3-7-11-18/h4-5,8-9,18H,2-3,6-7,10-11H2,1H3 |

InChI Key |

KLFSFQVGHQNVCP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1CCCCCCO |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

A classical approach involves the condensation of 2-aminobenzamide with carbonyl-containing reagents. For example, the reaction of 2-amino-N-methylbenzamide with dimethyl sulfoxide (DMSO) and HO under thermal conditions yields N-methylquinazolin-4(3H)-ones via a radical-mediated mechanism. Adapting this method, the target compound could hypothetically be synthesized by replacing the methyl group with a 6-hydroxyhexyl-substituted amine.

Table 1: Cyclocondensation Reaction Parameters for Quinazolin-4(3H)-ones

| Starting Material | Reagent System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Amino-N-methylbenzamide | DMSO, HO | 130°C, 20 h | 23–78 | |

| 2-Amino-5-chlorobenzamide | DMSO, HO | 140°C, 18 h | 65 |

Multi-Component Reactions (MCRs)

Recent advances in MCRs offer efficient pathways for constructing quinazolinone cores. A notable example is the one-pot assembly of arenediazonium salts, nitriles, and bifunctional anilines to form 3,4-dihydroquinazolines and quinazolin-4(3H)-ones under metal-free conditions. This method’s versatility suggests potential applicability for introducing the 6-hydroxyhexyl side chain by selecting a nitrile precursor with the desired alkyl moiety.

Three-Component Assembly

The reaction proceeds via the formation of N-arylnitrilium intermediates, followed by nucleophilic addition and cyclization. For instance, using hexanenitrile as a nitrile source could theoretically introduce a hexyl chain, which could later be hydroxylated to yield the 6-hydroxyhexyl group.

Key Reaction Steps:

-

Generation of N-arylnitrilium intermediate from arenediazonium salt and nitrile.

-

Nucleophilic attack by bifunctional aniline derivatives.

Post-Cyclization Functionalization

Introducing the 6-hydroxyhexyl group post-cyclization may involve alkylation or Mitsunobu reactions. For example, 2-methylquinazolin-4(3H)-one derivatives have been alkylated at the N3 position using alkyl halides in the presence of bases like KCO. Applying this strategy, 6-bromohexanol could serve as an alkylating agent, followed by oxidation or protection/deprotection steps to install the hydroxyl group.

Table 2: Alkylation Conditions for N3-Functionalization

| Substrate | Alkylating Agent | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Methylquinazolin-4(3H)-one | Benzyl bromide | KCO | DMF | 85 | |

| 3-(3-Nitrophenyl)quinazolinone | 4-Fluorobenzaldehyde | – | Acetic acid | 40 |

Hydroxylation Strategies

The hydroxyl group in the 6-hydroxyhexyl chain can be introduced via oxidation of a pre-installed hexenyl group or through hydroxyl-containing precursors. Recent methods employing HO as a green oxidant demonstrate efficacy in similar contexts. For instance, the radical pathway facilitated by HO could oxidize a hexenyl side chain to the corresponding diol, which might require selective protection to achieve the mono-hydroxylated product.

Challenges and Optimization

Synthesizing this compound presents unique challenges:

-

Regioselectivity : Ensuring alkylation occurs exclusively at the N3 position.

-

Hydroxyl Group Stability : Preventing dehydration or oxidation during synthesis.

-

Side Reactions : Mitigating dimerization or over-alkylation.

Optimization strategies include:

Chemical Reactions Analysis

Types of Reactions

3-(6-Hydroxyhexyl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The quinazolinone ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).

Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group, followed by nucleophilic substitution.

Major Products

Oxidation: Formation of 3-(6-oxohexyl)-2-methylquinazolin-4(3H)-one.

Reduction: Formation of 3-(6-hydroxyhexyl)-2-methylquinazoline.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of quinazoline derivatives, including 3-(6-Hydroxyhexyl)-2-methylquinazolin-4(3H)-one, often involves several methods that can yield compounds with varying biological activities. Recent studies have highlighted the use of microwave irradiation and solvent-free conditions to enhance yields and reduce reaction times in the synthesis of quinazoline derivatives .

Table 1: Synthesis Methods for Quinazoline Derivatives

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Microwave Irradiation | 31-85 | 250 W, 120-150 °C | |

| One-step synthesis | Varies | Utilizes o-anthranilic acids | |

| Solvent-free conditions | High | Ambient temperature |

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. This compound has shown potential as an anticancer agent, particularly against breast cancer cell lines such as MCF-7. Studies indicate that modifications to the quinazoline structure can significantly enhance cytotoxicity against various cancer cell lines .

Case Study: Anticancer Efficacy

In a comparative study, derivatives of quinazoline were tested against MCF-7 and HepG2 cell lines, with some compounds exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin . This suggests that this compound could be developed into a viable anticancer drug.

Antimicrobial Activity

Research has also indicated that certain quinazoline derivatives possess antimicrobial properties. For instance, compounds with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans . The presence of specific substituents on the quinazoline ring can enhance their efficacy.

Table 2: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Microbial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 12 | 70 |

| Compound B | Escherichia coli | 15 | 65 |

| Compound C | Candida albicans | 11 | 80 |

Pharmacological Insights

The pharmacological profile of quinazoline derivatives suggests a broad range of applications beyond cancer treatment. The compounds may also exhibit anti-inflammatory and analgesic properties, which are currently under investigation .

Case Study: Pharmacological Potential

A recent study explored the anti-inflammatory effects of a series of quinazoline derivatives in animal models, revealing significant reductions in inflammation markers compared to control groups . This positions compounds like this compound as candidates for further development in pain management therapies.

Mechanism of Action

The mechanism of action of 3-(6-Hydroxyhexyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and cancer pathways.

Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to its anti-cancer properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

Quinazolinone derivatives exhibit significant variations in melting points, solubility, and stability based on substituents. Key comparisons include:

Analysis :

- Hydrophilicity : The 6-hydroxyhexyl chain in the target compound likely offers greater hydrophilicity than Diproqualone’s dihydroxypropyl group due to the extended alkyl chain, balancing solubility and membrane permeability .

- Thermal Stability : Benzofuran-containing analogs (e.g., 11g) exhibit lower melting points (~130°C) compared to halogenated derivatives (e.g., 14b: 201–203°C), suggesting that bulky aromatic groups enhance stability .

Antimicrobial Activity

- Triazole Derivatives (12) : 3-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-2-methylquinazolin-4(3H)-one (12) showed moderate antibacterial activity against E. coli and S. aureus, attributed to the triazole ring’s electron-withdrawing effects .

- Thiazole Derivatives (III): 3-((4-Phenylthiazol-2-yl)amino)-2-methylquinazolin-4(3H)-one demonstrated enhanced activity against Gram-positive bacteria due to the thiazole moiety’s π-π stacking with microbial enzymes .

- Target Compound : The hydroxyhexyl chain may reduce direct antimicrobial efficacy compared to heterocyclic substituents but could improve pharmacokinetic profiles (e.g., bioavailability).

Corrosion Inhibition

- BZ3 and BZ4: Schiff base derivatives achieved 92–96% inhibition efficiency in 1.0 M HCl, correlating with electron-donating substituents (e.g., N,N-dimethylamino) enhancing adsorption on metal surfaces .

- Target Compound : The hydroxyhexyl group’s lone electron pairs on oxygen may facilitate similar adsorption, though its longer chain could reduce surface coverage efficiency.

Key Research Findings and Implications

- Structure-Activity Relationships (SAR): Electron-Donating Groups: Hydroxy and amino substituents enhance corrosion inhibition and solubility . Bulkier Substituents: Benzofuran and bromophenyl groups improve thermal stability but may reduce bioavailability .

- Pharmacological Potential: The target compound’s hydroxyhexyl chain could optimize blood-brain barrier penetration for CNS applications, akin to Diproqualone .

Biological Activity

3-(6-Hydroxyhexyl)-2-methylquinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure consists of a quinazolinone core with a hydroxylated hexyl side chain, which is believed to play a crucial role in its biological activity. The presence of the hydroxyl group enhances solubility and may contribute to the compound's interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazolinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related quinazolinone derivative showed IC50 values ranging from 2.90 to 6.40 µM against HCT-116 cells, indicating potent anticancer activity .

The anticancer effects are primarily mediated through the induction of apoptosis and cell cycle arrest. In particular, studies have shown that certain quinazolinone derivatives can arrest the cell cycle at the G1 phase and significantly increase apoptotic cell populations . The mechanism involves modulation of key proteins such as p53 and Bax, which are critical for apoptosis regulation.

Antiviral Activity

Quinazolinone derivatives have also been explored for their antiviral properties. For example, compounds similar to this compound have demonstrated anti-HCV activity with EC50 values lower than those of established antiviral agents like ribavirin . This suggests potential therapeutic applications in treating viral infections.

Antimicrobial Activity

The antimicrobial efficacy of quinazolinones has been extensively studied. A variety of derivatives have shown broad-spectrum antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The structure-activity relationship (SAR) indicates that modifications at specific positions on the quinazolinone ring can enhance antimicrobial potency .

| Compound | Target | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| This compound | HCT-116 (cancer) | 2.90 - 6.40 µM | |

| Similar derivative | HCV | <10 µM | |

| Quinazolinone derivative | MRSA | MIC values varied |

Case Studies

- Cytotoxicity in Cancer Cells : A study on a related quinazolinone found that treatment led to significant increases in early and late apoptosis in HCT-116 cells, with flow cytometry confirming these results .

- Antiviral Efficacy : Another investigation highlighted the anti-HCV activity of novel quinazoline derivatives, showing that some compounds outperformed ribavirin in terms of potency .

- Antimicrobial Screening : Research evaluating various quinazolinones indicated strong antimicrobial effects against both gram-positive and gram-negative bacteria, emphasizing the importance of structural modifications for enhanced activity .

Q & A

Basic: What are the standard synthetic routes for 3-(6-hydroxyhexyl)-2-methylquinazolin-4(3H)-one?

Answer:

The compound is typically synthesized via microwave-assisted alkylation of 2-methylquinazolin-4(3H)-one with 6-hydroxyhexyl halides (e.g., bromide or chloride). Microwave irradiation reduces reaction time (e.g., from hours to 10–20 minutes) and improves yield (up to 82% in similar systems) by enhancing reaction kinetics . Key steps include:

- Quinazolinone core preparation : Cyclocondensation of anthranilic acid derivatives with formamide or ammonium acetate under reflux .

- Hydroxyalkylation : Nucleophilic substitution at the N3 position of the quinazolinone core using 6-hydroxyhexyl halides in polar aprotic solvents (e.g., DMF) under microwave irradiation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) .

Basic: How is structural characterization performed for this compound?

Answer:

Characterization involves a multi-technique approach:

- 1H/13C NMR : Confirm regioselective alkylation (N3 vs. O-alkylation) via shifts in quinazolinone protons (e.g., C2-methyl at δ 2.5–2.7 ppm; hydroxyhexyl chain protons at δ 1.2–3.7 ppm) .

- IR spectroscopy : Detect the lactam carbonyl (C=O stretch at ~1660–1680 cm⁻¹) and hydroxyl group (broad peak at ~3200–3500 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of hydroxyhexyl chain) .

- Melting point analysis : Compare with literature values (e.g., analogs like 3-(4-chlorophenoxy)butyl derivatives melt at 163–188°C) to assess purity .

Advanced: How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

Answer:

Contradictions often arise from solvent effects , tautomerism , or impurities :

- Solvent polarity : Compare NMR spectra in DMSO-d6 vs. CDCl3; hydroxy groups may show variable broadening due to hydrogen bonding .

- Tautomeric equilibria : Use variable-temperature NMR to detect dynamic exchange between lactam and lactim forms (e.g., shifts at 50–80°C) .

- Impurity profiling : LC-MS or TLC (silica, 10% MeOH/CH2Cl2) to identify byproducts (e.g., O-alkylated isomers or unreacted starting materials) .

Advanced: What strategies optimize the hydroxyhexyl chain’s regioselectivity during alkylation?

Answer:

Regioselectivity at N3 is influenced by:

- Base selection : Use weak bases (e.g., K2CO3) to avoid deprotonating the quinazolinone O4, which could promote O-alkylation .

- Microwave parameters : Adjust power (100–300 W) and temperature (80–120°C) to favor kinetic control over N-alkylation .

- Protecting groups : Temporarily protect the hydroxyl group (e.g., as a TBS ether) to prevent side reactions, followed by deprotection with TBAF .

Advanced: How can this compound be functionalized for pharmacological studies?

Answer:

The hydroxyhexyl chain enables diverse modifications:

- Esterification : React with acyl chlorides (e.g., chloroacetyl chloride) to introduce electrophilic groups for covalent targeting .

- Mitsunobu reaction : Convert the hydroxyl group to ethers or thioethers using triphenylphosphine/DIAD .

- Hydrazone formation : Condense with hydrazines to generate hydrazino derivatives for antimicrobial or antitumor screening .

Advanced: What in vitro models are suitable for evaluating its bioactivity?

Answer:

Prioritize assays aligned with quinazolinone pharmacology:

- Antioxidant activity : DPPH radical scavenging (IC50 vs. ascorbic acid; see Table 3 analogs with P<0.5 significance) .

- Antimicrobial testing : Broth microdilution (MIC against S. aureus, E. coli) .

- Anti-inflammatory models : COX-2 inhibition (ELISA) or carrageenan-induced paw edema in rats (dose: 50–100 mg/kg) .

Advanced: How to address low solubility in biological assays?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .

- Prodrug design : Convert the hydroxyl group to a phosphate ester for enhanced aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .

Advanced: How to design SAR studies for quinazolinone derivatives?

Answer:

Focus on structural variables:

- Chain length : Compare 6-hydroxyhexyl vs. shorter (C4) or longer (C8) analogs for hydrophobicity-activity relationships .

- Substituents at C2 : Replace methyl with phenyl or trifluoromethyl to modulate electron density and steric effects .

- Heterocyclic fusion : Synthesize triazolo- or oxadiazolo-quinazolinones (e.g., Scheme 71 in ) to enhance binding to kinase targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.